molecular formula C11H14BrNO B2887931 4-(3-(Bromomethyl)phenyl)morpholine CAS No. 1314884-51-9

4-(3-(Bromomethyl)phenyl)morpholine

Cat. No. B2887931
CAS RN: 1314884-51-9
M. Wt: 256.143
InChI Key: HLAQSTCAEQGBFD-UHFFFAOYSA-N
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Description

4-(3-(Bromomethyl)phenyl)morpholine is a chemical compound with the CAS Number 1314884-51-9 and a linear formula of C11H14BrNO . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C11H14BrNO/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 . The molecular weight of this compound is 256.14 .


Physical And Chemical Properties Analysis

This compound is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Catalyst Improvement for Cross-Coupling Reactions

An improved copper-based catalyst system incorporating 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand significantly enhances the efficiency of cross-coupling reactions between aryl iodides, bromides, and various alcohols. This advancement reduces the need for excessive quantities of alcohol coupling partners, allowing for a broader range of functional groups to be tolerated in both electrophilic and nucleophilic coupling partners (Altman et al., 2008).

Antimicrobial and Modulating Activity

4-(Phenylsulfonyl) morpholine exhibits significant antimicrobial and modulating activities against standard and multi-resistant strains of various bacteria and fungi. Its combination with amikacin, for example, shows a marked reduction in the minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa, highlighting its potential in treating resistant microbial infections (Oliveira et al., 2015).

Antimicrobial Properties of Substituted Compounds

Research into substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds demonstrates their significant antimicrobial properties. The synthesis and evaluation of these compounds, through Crossed-Aldol condensation, offer new insights into the substituent effects on their antimicrobial activities, presenting a novel class of compounds for further pharmacological exploration (Balaji et al., 2017).

Intermediate in Anticoagulant Synthesis

The synthesis of 4-(4-Aminophenyl)-3-morpholinone, a key intermediate in the production of the anticoagulant rivaroxaban, illustrates the compound's role in drug development. Through a series of reactions starting from bromobenzene, this research highlights an efficient pathway to create valuable intermediates for pharmaceutical applications (Lingyan et al., 2011).

Inhibition of HIV-1 Reverse Transcriptase

The beta-amino alcohol 4 beta-morpholinocaran-3 alpha-ol, derived from the addition of morpholine to alpha-3,4-epoxycarane, demonstrates effectiveness as a chiral moderator in the synthesis of DPC 963, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for treating HIV-1. This research underscores the potential of morpholine derivatives in the development of antiviral therapeutics (Kauffman et al., 2000).

Safety and Hazards

This compound is considered hazardous. It can cause harm if swallowed, severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-[3-(bromomethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAQSTCAEQGBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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